molecular formula C5H3ClN4O4 B1435187 2-Chloro-3,5-dinitropyridin-4-amine CAS No. 1378875-15-0

2-Chloro-3,5-dinitropyridin-4-amine

Cat. No.: B1435187
CAS No.: 1378875-15-0
M. Wt: 218.55 g/mol
InChI Key: QZMZMIBQIBGLHW-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitropyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H3ClN4O4 It is a derivative of pyridine, characterized by the presence of chlorine and nitro groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dinitropyridin-4-amine typically involves the nitration of 2-chloropyridine, followed by amination. The process begins with the chlorination of pyridine to form 2-chloropyridine. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-dinitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3,5-dinitropyridin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dinitropyridin-4-amine is primarily based on its ability to interact with biological molecules through its functional groups. The nitro groups can participate in redox reactions, while the chlorine and amino groups can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3,5-dinitropyridin-4-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-3,5-dinitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O4/c6-5-4(10(13)14)3(7)2(1-8-5)9(11)12/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMZMIBQIBGLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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